molecular formula C21H19BrFNO4S B302099 (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302099
M. Wt: 480.3 g/mol
InChI Key: ZDUKBNFJACRFAD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in scientific research applications. It was first synthesized in 2014 by a group of researchers from the University of Hyderabad, India. Since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation. It has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anticancer properties, which can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are studying inflammation, cancer, and other diseases. However, one limitation of using (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is that it may not be suitable for all types of experiments. For example, it may not be effective in experiments that require the use of other drugs or chemicals.

Future Directions

There are a number of future directions that researchers could explore with regards to (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential area of research is in the development of new drugs that are based on the structure of (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Another area of research is in the development of new methods for synthesizing (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione that are more efficient and cost-effective. Additionally, researchers could explore the potential use of (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of (5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to yield the final product.

Scientific Research Applications

(5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.

properties

Product Name

(5Z)-5-(3-bromo-4,5-diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H19BrFNO4S

Molecular Weight

480.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H19BrFNO4S/c1-3-27-17-10-14(9-16(22)19(17)28-4-2)11-18-20(25)24(21(26)29-18)12-13-5-7-15(23)8-6-13/h5-11H,3-4,12H2,1-2H3/b18-11-

InChI Key

ZDUKBNFJACRFAD-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.